

Merafloxacin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Merafloxacin, a fluoroquinolone antibiotic, has garnered significant attention for its dual-action potential as both an antibacterial and an antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of Merafloxacin. Detailed data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Chemical Structure and Identification

Merafloxacin is a synthetic fluoroquinolone characterized by a core quinolone ring structure.

Chemical Structure:

(A 2D chemical structure image would be placed here in a real document)

- Chemical Formula: C₁₉H₂₃F₂N₃O₃[1]
- IUPAC Name: 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]



• CAS Number: 91188-00-0[1]

• Synonyms: CI-934[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Merafloxacin** is provided in the table below.

Property	Value	Source
Molecular Weight	379.41 g/mol	[1]
Melting Point	200-220.45 °C	[2]
Boiling Point	Not available	
Solubility	Insoluble in DMSO, Water, Ethanol. A clear solution of ≥ 1.11 mg/mL (2.93 mM) can be achieved using a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	[3][4]
рКа	Not available	
XLogP3	-0.1	_

Mechanism of Action

Merafloxacin exhibits both antibacterial and antiviral activities through distinct mechanisms.

Antibacterial Mechanism

As a member of the fluoroquinolone class, **Merafloxacin**'s primary antibacterial mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, **Merafloxacin** disrupts DNA synthesis, leading to bacterial cell death.



Antiviral Mechanism against SARS-CoV-2

Merafloxacin has been identified as a potent inhibitor of SARS-CoV-2 replication. Its antiviral activity stems from its ability to inhibit programmed -1 ribosomal frameshifting (-1 PRF), a crucial process for the translation of viral polyproteins.[5] By binding to the viral RNA pseudoknot, **Merafloxacin** disrupts the frameshifting process, leading to the production of nonfunctional viral proteins and subsequent inhibition of viral replication.[5] The IC₅₀ for this inhibition has been reported to be approximately 20 μΜ.[5]

Experimental ProtocolsSynthesis of Merafloxacin

A detailed, publicly available experimental protocol for the synthesis of **Merafloxacin** could not be identified in the searched literature. This information is often proprietary to the developing pharmaceutical company.

High-Throughput Screening for -1 PRF Inhibitors

Merafloxacin was identified as a -1 PRF inhibitor through a high-throughput screening of a compound library. The general workflow for such a screen is outlined below.

Quality Control and Analysis

The quality of **Merafloxacin** is typically confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[6] While specific, detailed protocols for **Merafloxacin** were not found, the following represents a general approach based on methods for similar fluoroquinolones.

- 4.3.1. High-Performance Liquid Chromatography (HPLC)
- Objective: To determine the purity of the **Merafloxacin** sample.
- Instrumentation: A standard HPLC system with a UV or fluorescence detector.
- Column: A C18 reverse-phase column is commonly used for fluoroquinolone analysis.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water)
 and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a



gradient.

- Detection: UV detection at a wavelength where Merafloxacin shows maximum absorbance, or fluorescence detection for higher sensitivity.
- Sample Preparation: A stock solution of Merafloxacin is prepared in a suitable solvent (as
 determined by solubility tests) and diluted to an appropriate concentration for analysis.
- Analysis: The retention time and peak area of the Merafloxacin sample are compared to a reference standard to determine purity.
- 4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure of **Merafloxacin**.
- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The **Merafloxacin** sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, though solubility may be an issue and require a specific solvent system).
- Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural elucidation.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm that they are consistent with the expected structure of Merafloxacin.

Conclusion

Merafloxacin is a promising therapeutic candidate with a unique dual-action mechanism. Its well-characterized chemical structure and emerging data on its antiviral properties make it a subject of significant interest for further research and development. This guide provides a foundational understanding of its key chemical and biological attributes to aid in these endeavors. Further studies are warranted to fully elucidate its therapeutic potential, particularly in the context of viral infections.



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- To cite this document: BenchChem. [Merafloxacin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205663#merafloxacin-chemical-structure-and-properties]

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